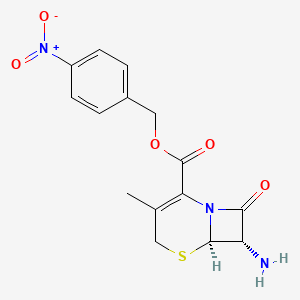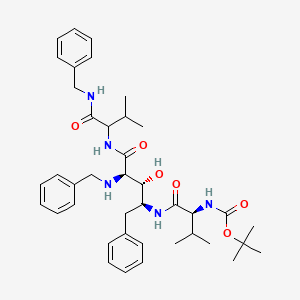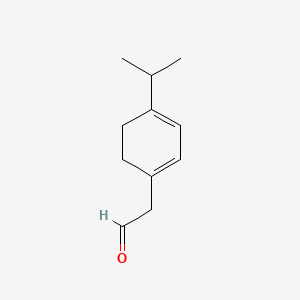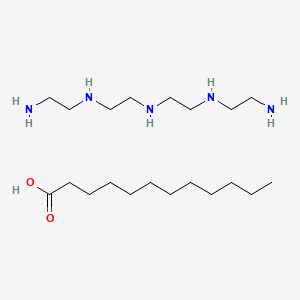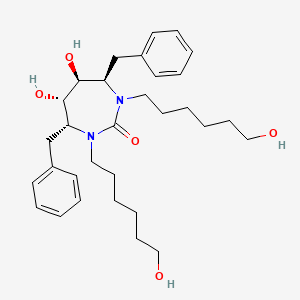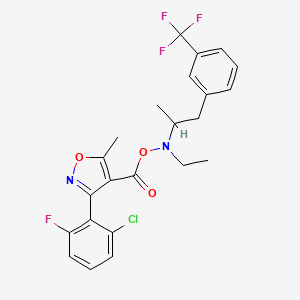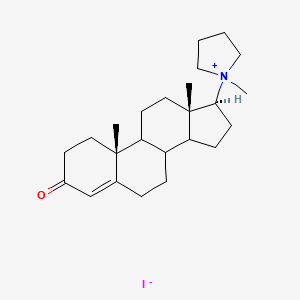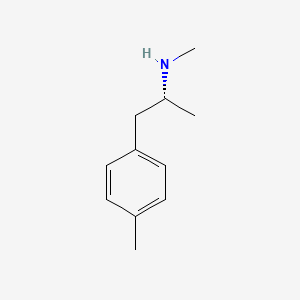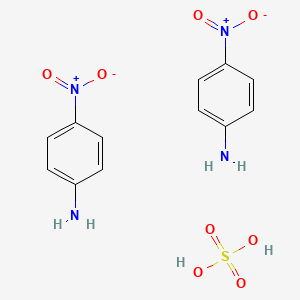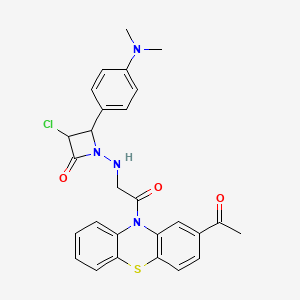
6-Thia-2,3,9,10,12-pentaazatrideca-3,8-dienethioamide, 11-thioxo-N,4,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used in research and development settings, particularly in the pharmaceutical industry, to study the properties and effects of related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B 2844 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of B 2844 is usually carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. Techniques such as crystallization, distillation, and chromatography are often employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: B 2844 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including solvent choice and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Scientific Research Applications
B 2844 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: Employed in biochemical assays to investigate the interactions and effects of similar compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs, particularly those related to cardiovascular and neurological conditions.
Industry: Applied in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of B 2844 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds:
Benidipine: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic effects.
Amlodipine: A widely used calcium channel blocker for cardiovascular conditions.
Uniqueness: B 2844 is unique in its specific structure and properties, which make it valuable for research purposes. Its distinct molecular configuration allows for detailed studies of related compounds and their effects, providing insights into the development of new therapeutic agents and materials.
Properties
CAS No. |
55851-61-1 |
|---|---|
Molecular Formula |
C10H20N6S3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-methyl-3-[(E)-1-[(2E)-2-(methylcarbamothioylhydrazinylidene)propyl]sulfanylpropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H20N6S3/c1-7(13-15-9(17)11-3)5-19-6-8(2)14-16-10(18)12-4/h5-6H2,1-4H3,(H2,11,15,17)(H2,12,16,18)/b13-7+,14-8+ |
InChI Key |
YMLCXAXRUNYZIT-FNCQTZNRSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/CSC/C(=N/NC(=S)NC)/C |
Canonical SMILES |
CC(=NNC(=S)NC)CSCC(=NNC(=S)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


